![molecular formula C27H30N2O6 B2633027 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one CAS No. 1223179-10-9](/img/structure/B2633027.png)
4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The oxazole ring could potentially be synthesized using a method similar to the Robinson-Gabriel synthesis, which involves the reaction of an alpha-hydroxy ketone or alpha-amino ketone with a carboxylic acid . The beta-lactam ring could be formed using a Staudinger reaction, which involves the reaction of an imine with a phosphine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the beta-lactam and oxazole rings. Beta-lactams are known to undergo ring-opening reactions, particularly with nucleophiles. The oxazole ring is aromatic and relatively stable, but can be functionalized under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Azetidinone derivatives have been extensively studied for their synthetic methods and biological activities. For example, novel series of azetidinones have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. These compounds have shown significant activity against a range of microorganisms and have been studied for their potential in DNA cleavage activities (Keri, Hosamani, Shingalapur, & Reddy, 2009). Similarly, another study focused on azetidinone derivatives as tubulin-targeting antitumor agents, providing insights into their structure-activity relationships and their potential in disrupting microtubular structures in cancer cells (Greene et al., 2016).
Antifungal and Anti-inflammatory Activities
The antifungal effects of certain azetidinone derivatives have been investigated, highlighting their potential against various types of fungi. This underscores the versatility of azetidinone derivatives in addressing fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). Additionally, the anti-inflammatory activity of indolyl azetidinones has been explored, comparing their effectiveness and side effects with non-steroidal anti-inflammatory drugs (NSAIDs), thus suggesting their potential in therapeutic applications (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-17-24(18(2)35-28-17)16-33-20-11-9-19(10-12-20)25-26(34-22-7-4-6-21(14-22)31-3)27(30)29(25)15-23-8-5-13-32-23/h4,6-7,9-12,14,23,25-26H,5,8,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINJIOJJFVRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C3C(C(=O)N3CC4CCCO4)OC5=CC=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one |
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